molecular formula C16H23NO B185546 (2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine CAS No. 356537-08-1

(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine

Cat. No. B185546
M. Wt: 245.36 g/mol
InChI Key: XFIYFOQIPWAJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine” is a chemical compound with the molecular formula C16H23NO1. It has a molecular weight of 245.36 g/mol1. This product is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, the exact synthesis process for this compound is not readily available in the search results. However, it is available for purchase from various chemical suppliers23.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, we can infer that it contains 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Further research or experimentation would be needed to determine its reactivity and the types of reactions it can undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. However, based on its molecular formula, we know that it is a relatively large molecule with a significant number of carbon and hydrogen atoms, which could suggest certain properties such as hydrophobicity1.


Scientific Research Applications

Structural Studies and Synthesis

  • The compounds with structural similarity to (2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine have been examined for their keto-amine tautomeric forms and intramolecular hydrogen bonding, which are important in understanding the molecular stability and reactivity of these molecules (Odabaşoǧlu et al., 2003).
  • Cyclohexyl or benzyl isocyanide derivatives, which bear resemblance to the compound , have been synthesized to form new classes of cyclic dipeptidyl ureas, indicating the potential of these structures in peptidic chemistry and possibly drug design (Sañudo et al., 2006).

Catalysis and Chemical Reactions

  • Research involving similar compounds has focused on their use in catalytic processes, such as asymmetric allylic amination, which is crucial for the production of enantiomerically pure substances, potentially applicable in pharmaceutical synthesis (Uozumi et al., 2004).
  • Additionally, studies on the [4+2] cycloaddition reactions involving similar molecules have provided insights into reaction mechanisms and the synthesis of complex organic molecules, which is fundamental in the development of new materials and drugs (Kozmin et al., 2003).

Enzymatic and Biological Studies

  • Investigations into enzymatic desymmetrization processes using similar compounds have been conducted, showing the potential of these molecules in producing chiral intermediates, a critical step in the synthesis of various biologically active molecules (Goswami & Kissick, 2009).

Safety And Hazards

Future Directions

The future directions for this compound are not provided in the search results. However, given that it is intended for research use only1, it could potentially be used in a variety of scientific studies or experiments.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with a chemical expert may be necessary.


properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYFOQIPWAJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365152
Record name 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine

CAS RN

356537-08-1
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356537-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.